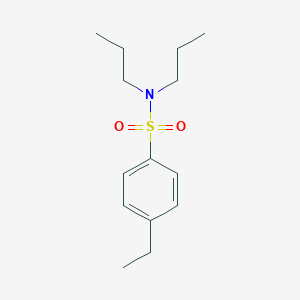

4-ethyl-N,N-dipropylbenzenesulfonamide

Description

4-Ethyl-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by an ethyl substituent at the para position of the benzene ring and N,N-dipropylamine groups attached to the sulfonamide moiety. Sulfonamides of this class are typically synthesized via nucleophilic substitution of benzenesulfonyl chlorides with secondary amines . These compounds are of interest in medicinal chemistry due to their bioactivity, such as enzyme inhibition (e.g., α-amylase) , and as intermediates in drug development .

Properties

IUPAC Name |

4-ethyl-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-4-11-15(12-5-2)18(16,17)14-9-7-13(6-3)8-10-14/h7-10H,4-6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQUSXILHWNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with N,N-dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethylbenzenesulfonyl chloride+N,N-dipropylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl-substituted sulfonamides.

Scientific Research Applications

4-ethyl-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the ethyl and propyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at the para position significantly influences molecular weight, polarity, and electronic properties. Key analogs include:

*Estimated based on structural similarity.

- Electronic Effects : Electron-withdrawing groups (e.g., Br, CN) reduce electron density on the benzene ring, enhancing electrophilic substitution resistance. Conversely, electron-donating groups (e.g., CH₃, C₂H₅) increase reactivity .

- Polarity : Fluorinated derivatives (e.g., 4-(perfluoroprop-1-en-2-yl)-N,N-dipropylbenzenesulfonamide) exhibit higher hydrophobicity due to fluorine's electronegativity .

Structural and Computational Insights

- DFT Calculations : Smaller HOMO-LUMO gaps correlate with higher reactivity, as seen in PESMP compared to its higher-energy orbitals .

Biological Activity

4-Ethyl-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, characterized by its unique structure, has been studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

- Molecular Formula: C14H23NO2S

- Molecular Weight: 271.41 g/mol

- SMILES Notation: CCC(C)C(=O)S(=O)(=O)N(C(C)C)C

The presence of ethyl and propyl groups enhances the lipophilicity of the compound, which may influence its biological activity and interactions within cellular environments.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function. This mechanism is common among sulfonamides, which are known to interfere with bacterial folate synthesis.

- Interaction with Receptors: The compound may also interact with various receptors in the body, potentially leading to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Experimental models have demonstrated that it can reduce inflammation markers in vitro and in vivo.

Table 2: Anti-inflammatory Effects Observed

| Model | Effect Observed | Reference |

|---|---|---|

| LPS-induced inflammation | Decrease in TNF-alpha levels | |

| Carrageenan-induced paw edema | Significant reduction in swelling |

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The results indicated that this compound had a favorable profile against multiple pathogens, suggesting its potential as a lead compound for drug development.

- Anti-inflammatory Research : In a controlled animal study, the administration of this compound resulted in a marked decrease in inflammatory cytokines. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.